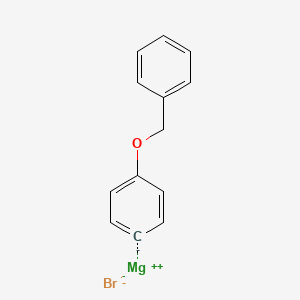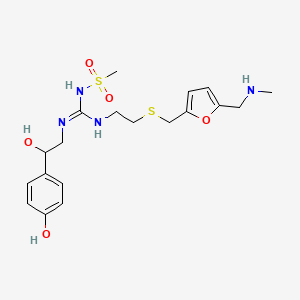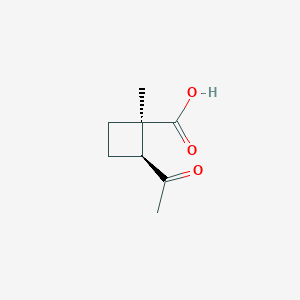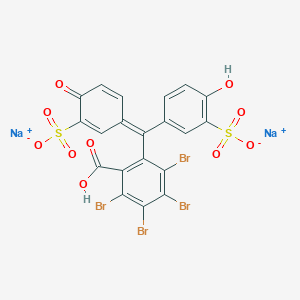
(1R)-trans-γ-Cyhalothrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-trans-γ-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high potency and effectiveness at low concentrations. This compound is a stereoisomer of γ-Cyhalothrin, which contributes to its enhanced insecticidal properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-trans-γ-Cyhalothrin involves several steps, starting from the preparation of the intermediate compounds. The key steps include:
Preparation of the Acid Chloride: This involves the reaction of a carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of the Cyanohydrin: The acid chloride is then reacted with a cyanohydrin to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification Steps: These include crystallization and distillation to remove impurities and obtain the pure compound.
化学反应分析
Types of Reactions: (1R)-trans-γ-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(1R)-trans-γ-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential effects on human health and its role in vector control.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
作用机制
(1R)-trans-γ-Cyhalothrin exerts its insecticidal effects by targeting the nervous system of insects. The primary mechanism involves:
Sodium Channel Modulation: The compound binds to voltage-gated sodium channels in nerve cells, prolonging their open state and causing continuous nerve impulses.
Neurotoxicity: This leads to paralysis and eventual death of the insect.
Molecular Targets and Pathways: The main molecular target is the voltage-gated sodium channel. The pathways involved include the disruption of normal nerve signal transmission, leading to neurotoxicity.
相似化合物的比较
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different stereochemistry.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: Widely used in agriculture and public health, with a similar mode of action.
Uniqueness: (1R)-trans-γ-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. This makes it more effective at lower concentrations compared to other pyrethroids.
属性
CAS 编号 |
76703-66-7 |
|---|---|
分子式 |
C₂₃H₁₉ClF₃NO₃ |
分子量 |
449.85 |
同义词 |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)



